molecular formula C19H21N3O3 B15082652 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide

Cat. No.: B15082652
M. Wt: 339.4 g/mol
InChI Key: KBMXKHOLXHBXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide (hereafter referred to as the "target compound") is an amide derivative featuring a benzimidazole core linked via an ethyl group to a propanamide backbone substituted with a 4-methoxyphenoxy group. Benzimidazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The 4-methoxyphenoxy moiety may enhance lipophilicity and influence antioxidant or anti-inflammatory activity, as seen in structurally related compounds .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide

InChI

InChI=1S/C19H21N3O3/c1-13(25-15-9-7-14(24-2)8-10-15)19(23)20-12-11-18-21-16-5-3-4-6-17(16)22-18/h3-10,13H,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

KBMXKHOLXHBXHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is typically constructed through acid-catalyzed cyclization of o-phenylenediamine with carbonyl-containing compounds. For example, condensation with ethyl cyanoacetate under reflux in hydrochloric acid yields 2-cyanobenzimidazole, which is subsequently reduced to the amine:

$$
\text{o-Phenylenediamine} + \text{NC-CH}2\text{-COOEt} \xrightarrow{\text{HCl, Δ}} \text{2-Cyanobenzimidazole} \xrightarrow{\text{LiAlH}4} \text{2-Aminomethylbenzimidazole}
$$

Introduction of Ethylamine Side Chain

Alkylation of the benzimidazole nitrogen with 2-chloroethylamine in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60–80°C affords N-[2-(1H-benzimidazol-2-yl)ethyl]amine. Yields range from 65–78%, with purification via recrystallization from ethanol/water mixtures.

Synthesis of 2-(4-Methoxyphenoxy)propanoic Acid

Nucleophilic Aromatic Substitution

4-Methoxyphenol reacts with methyl 2-bromopropanoate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) to yield methyl 2-(4-methoxyphenoxy)propanoate. Subsequent hydrolysis with NaOH in methanol/water provides the carboxylic acid:

$$
\text{4-Methoxyphenol} + \text{Br-CH(CH}3\text{)-COOCH}3 \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{Methyl ester} \xrightarrow{\text{NaOH}} \text{2-(4-Methoxyphenoxy)propanoic acid}
$$

Alternative Routes

Direct coupling of 4-methoxyphenol with 2-chloropropanoic acid in the presence of K$$2$$CO$$3$$ in acetone at reflux achieves moderate yields (50–60%) but requires extended reaction times (24–48 hours).

Amide Bond Formation

Acid Chloride Method

Activation of 2-(4-methoxyphenoxy)propanoic acid with thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) generates the corresponding acid chloride, which reacts with benzimidazole-ethylamine in the presence of triethylamine (TEA) at 0–5°C. Yields of 70–85% are reported, with purification via silica gel chromatography.

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM or DMF facilitates direct amide formation between the acid and amine at room temperature. This method avoids harsh conditions, achieving comparable yields (75–80%).

Optimization and Challenges

Solvent and Temperature Effects

  • EDCl/HOBt Coupling : DMF outperforms DCM in solubility but necessitates post-reaction dialysis to remove residual solvent.
  • Acid Chloride Method : Lower temperatures (0–5°C) minimize side reactions like N-acylation of the benzimidazole nitrogen.

Purification Strategies

  • Crystallization : Ethyl acetate/hexane mixtures effectively isolate the final product with >95% purity.
  • Chromatography : Silica gel with 5% methanol/DCM eluent resolves unreacted starting materials.

Spectroscopic Characterization

Technique Key Signals
$$^1$$H NMR (DMSO-d$$_6$$) δ 8.20 (s, 1H, NH), 7.45–7.10 (m, 4H, benzimidazole), 6.85 (d, 2H, Ar-OCH$$3$$), 4.20 (q, 1H, CH(CH$$3$$)), 3.75 (s, 3H, OCH$$3$$), 3.50 (t, 2H, CH$$2$$-NH), 2.90 (t, 2H, CH$$2$$-benzimidazole), 1.40 (d, 3H, CH$$3$$)
IR (KBr) 3280 cm$$^{-1}$$ (N-H), 1650 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C)
MS (ESI+) m/z 384.2 [M+H]$$^+$$

Industrial-Scale Considerations

Patent US7183295B2 highlights agitated thin-film drying (ATFD) for solvent removal in amide coupling, ensuring consistent amorphous phase formation. WO2017191651A1 emphasizes polymorph control via anti-solvent crystallization (e.g., cyclohexane) to isolate stable crystalline forms.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s benzimidazole-ethyl-propanamide scaffold distinguishes it from other amide-based derivatives. Key comparisons include:

a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ():
  • Core : Indole-ethyl-propanamide with a 6-chlorocarbazole substituent.
  • Synthesis : DCC-mediated coupling between carbazole-modified NSAID (carprofen) and tryptamine .
b) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ():
  • Core : Indole-ethyl-propanamide with a fluorinated biphenyl substituent.
  • Key Differences: The 2-fluoro-biphenyl group increases steric hindrance and electron deficiency, which may reduce solubility compared to the target compound’s methoxyphenoxy group.
  • Synthesis : Similar DCC-based amide coupling between flurbiprofen (a biphenylpropionic acid NSAID) and tryptamine .
c) PF-610355 (β2-Adrenoceptor Agonist) ():
  • Core : Complex aryl-propanamide with hydroxy and sulfonamide groups.
  • Key Differences: The hydroxy and sulfonamide substituents enhance water solubility and receptor specificity (β2-AR agonism) compared to the target compound’s lipophilic benzimidazole and methoxyphenoxy groups.
  • Activity : Bronchodilator with a multi-step synthesis route .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Reported Activity
Target Compound ~397.4 4-Methoxyphenoxy ~3.5 Inferred antioxidant/anti-inflammatory
N-(Indol-ethyl)-6-chlorocarbazol-propanamide ~464.3 6-Chlorocarbazol ~4.2 NSAID-related
N-(Indol-ethyl)-2-fluoro-biphenyl-propanamide ~408.4 2-Fluoro-biphenyl ~4.0 Structural analog
PF-610355 ~583.6 Hydroxy, sulfonamide ~2.8 Bronchodilator

*LogP estimated using fragment-based methods.

  • Solubility : The target compound’s methoxy group may improve water solubility compared to halogenated analogs (e.g., 6-chlorocarbazole).

Comparison :

  • : Similar DCC-mediated synthesis for carbazole-propanamide derivatives.
  • : Propanamide intermediates with naphthalenyl groups use ethyl ester precursors, differing from the target compound’s direct coupling approach.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Amide bond formation between benzimidazole derivatives and propanamide intermediates under reflux conditions (60–100°C) using polar aprotic solvents like ethanol or methanol .
  • Purification : Recrystallization with methanol or ethanol to isolate the product, monitored by HPLC for purity (>98%) .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) to enhance reaction efficiency .
  • Key Parameters :
StepTemperature (°C)SolventCatalystYield (%)
Amidation80–100EthanolGlacial Acetic Acid~70–85
PurificationRTMethanol>95 purity
Optimization requires balancing temperature and solvent polarity to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the benzimidazole proton (δ 7.5–8.5 ppm), methoxyphenoxy group (δ 3.8 ppm for OCH3), and propanamide backbone (δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N in benzimidazole: 1.32–1.35 Å) and dihedral angles to validate 3D conformation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z ~420) .

Advanced Research Questions

Q. How can computational modeling complement experimental data to predict bioactivity and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The benzimidazole moiety may engage in π-π stacking, while the methoxyphenoxy group contributes to hydrophobic interactions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding SAR studies .
  • Validation : Cross-reference computational predictions with in vitro assays (e.g., IC50 values for enzyme inhibition) to refine models .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for cancer vs. E. coli for antimicrobial studies) and dose ranges (e.g., 1–100 µM) .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Off-Target Screening : Use proteome-wide affinity assays to identify unintended interactions that may skew results .

Q. What structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :
  • Substitution Patterns :
  • Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
  • Introduce hydrophilic groups (e.g., -OH) on the propanamide chain to enhance solubility .
  • In Silico ADMET Prediction : Tools like SwissADME predict logP values; aim for logP <3 to balance permeability and solubility .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak columns to separate enantiomers and test individual isomers in vitro .
  • Crystallographic Analysis : Compare binding modes of R/S configurations with target proteins (e.g., β2-adrenoceptors) to identify active enantiomers .
  • Case Study : The (R)-enantiomer may exhibit 10-fold higher affinity due to optimal hydrogen bonding with receptor residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.